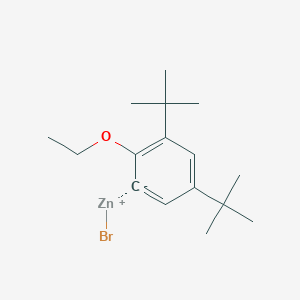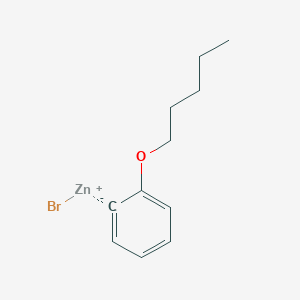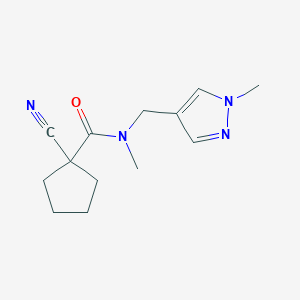
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyano group, a pyrazole ring, and a cyclopentane carboxamide moiety
準備方法
The synthesis of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be achieved through several routes:
-
Synthetic Routes
Route 1: The reaction of cyclopentanone with methylamine and subsequent reaction with cyanoacetic acid to form the intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the target compound.
Route 2: Another method involves the direct reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a cyano group donor such as malononitrile.
-
Reaction Conditions
- The reactions typically require a basic catalyst such as triethylamine or sodium hydroxide.
- Solvents like ethanol or tetrahydrofuran (THF) are commonly used.
- The reactions are generally carried out at room temperature or slightly elevated temperatures (50-70°C).
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to optimize yield and purity.
- The use of automated systems for precise control of reaction conditions is common.
化学反応の分析
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide undergoes various chemical reactions:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amides or alcohols.
-
Substitution
- Nucleophilic substitution reactions can occur at the cyano group or the pyrazole ring using reagents like sodium azide or halogens.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Ethanol, THF, dichloromethane.
-
Major Products
- Oxidation products: Corresponding oxides.
- Reduction products: Reduced amides or alcohols.
- Substitution products: Azides, halogenated derivatives.
科学的研究の応用
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
-
Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
作用機序
The mechanism of action of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and metabolism.
- It may also affect pathways involved in inflammation and immune response.
類似化合物との比較
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Cyano-N-methyl-N-((1H-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide.
- 1-Cyano-N-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)cyclopentane-1-carboxamide.
-
Uniqueness
- The presence of the 1-methyl-1H-pyrazole ring imparts unique chemical and biological properties.
- The compound’s specific structure allows for selective interactions with molecular targets, making it a valuable candidate for research and development.
特性
分子式 |
C13H18N4O |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
1-cyano-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-16(8-11-7-15-17(2)9-11)12(18)13(10-14)5-3-4-6-13/h7,9H,3-6,8H2,1-2H3 |
InChIキー |
XGSXQZUVAPSOPB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2(CCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
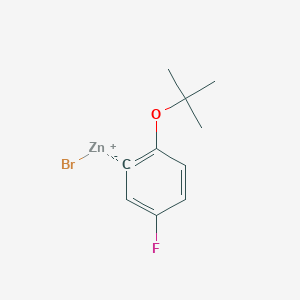
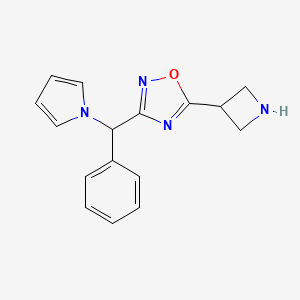
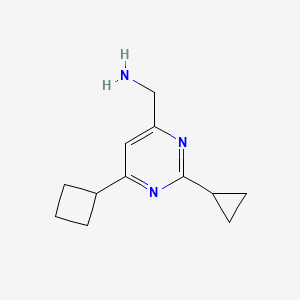
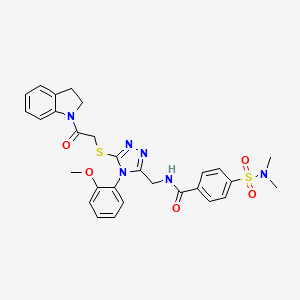
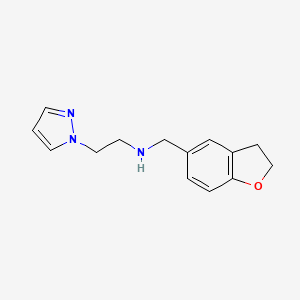
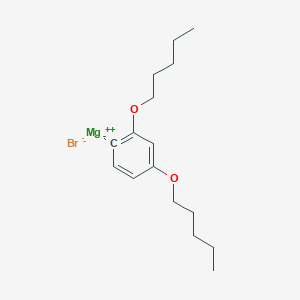
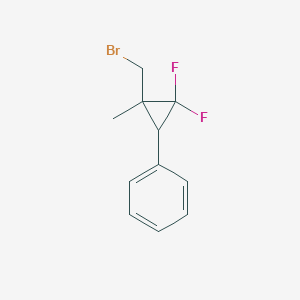
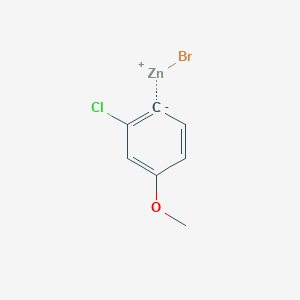
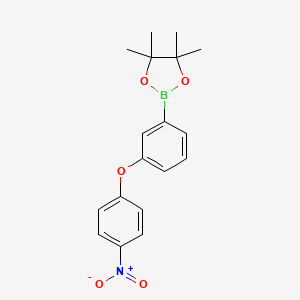
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
